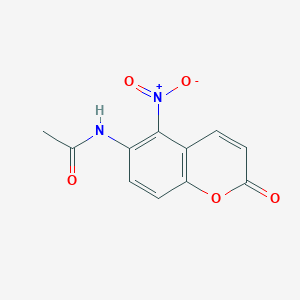
N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide typically involves the condensation of 5-nitro-2-oxo-2H-chromene with acetamide. One common method is the Knoevenagel reaction, where 5-nitro-2-oxo-2H-chromene is reacted with acetamide in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(5-Amino-2-oxo-2H-chromen-6-yl)acetamide.
Reduction: Formation of N-(5-Nitroso-2-oxo-2H-chromen-6-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Wirkmechanismus
The mechanism of action of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also scavenge free radicals, contributing to its antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
- 7-Hydroxy-4-methyl coumarin
- 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide
Uniqueness
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide is unique due to its specific combination of nitro and acetamide functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
109143-61-5 |
|---|---|
Molekularformel |
C11H8N2O5 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
N-(5-nitro-2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)12-8-3-4-9-7(11(8)13(16)17)2-5-10(15)18-9/h2-5H,1H3,(H,12,14) |
InChI-Schlüssel |
JDDCKSYFNMNFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)OC(=O)C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



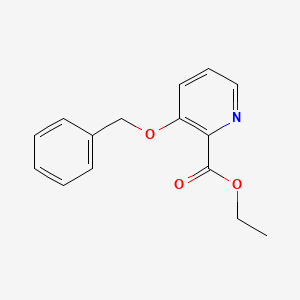
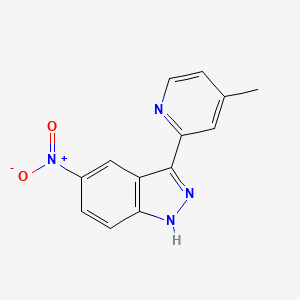
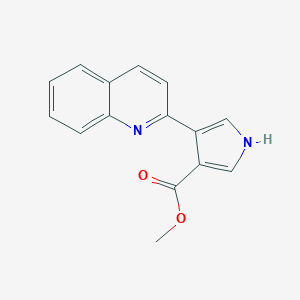

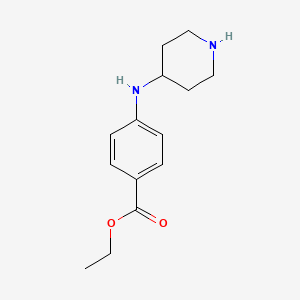
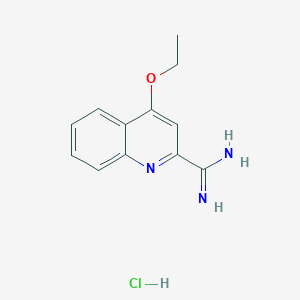


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)
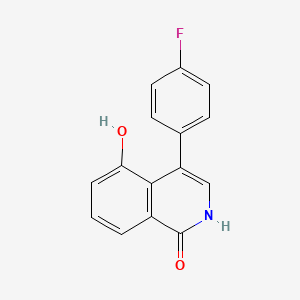
![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)

![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
